molecular formula C7H12Br2N2S B7722792 (5-bromo-4-tert-butyl-1,3-thiazol-2-yl)azanium;bromide

(5-bromo-4-tert-butyl-1,3-thiazol-2-yl)azanium;bromide

Cat. No.: B7722792
M. Wt: 316.06 g/mol
InChI Key: NLQBJHKZVBOVLM-UHFFFAOYSA-N
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Description

(5-bromo-4-tert-butyl-1,3-thiazol-2-yl)azanium;bromide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a tert-butyl group attached to the thiazole ring, along with an azanium ion paired with a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-4-tert-butyl-1,3-thiazol-2-yl)azanium;bromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Azanium Ion: The azanium ion can be generated by protonation of the thiazole nitrogen using a suitable acid.

    Formation of the Bromide Salt: The final step involves the combination of the azanium ion with a bromide ion to form the bromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the bromine atom, leading to the formation of the corresponding thiazole derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Thiazole derivatives without the bromine substituent.

    Substitution: Various thiazole derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

(5-bromo-4-tert-butyl-1,3-thiazol-2-yl)azanium;bromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (5-bromo-4-tert-butyl-1,3-thiazol-2-yl)azanium;bromide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-4-tert-butyl-1,3-thiazol-2-yl)azanium;chloride
  • (5-methyl-4-tert-butyl-1,3-thiazol-2-yl)azanium;methylsulfate
  • (5-iodo-4-tert-butyl-1,3-thiazol-2-yl)azanium;iodide

Uniqueness

(5-bromo-4-tert-butyl-1,3-thiazol-2-yl)azanium;bromide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound valuable for certain applications.

Properties

IUPAC Name

(5-bromo-4-tert-butyl-1,3-thiazol-2-yl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2S.BrH/c1-7(2,3)4-5(8)11-6(9)10-4;/h1-3H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBJHKZVBOVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)[NH3+])Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(SC(=N1)[NH3+])Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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